molecular formula C8H8N2O4 B1366988 3-Methoxy-4-nitrobenzamide CAS No. 92241-87-7

3-Methoxy-4-nitrobenzamide

Cat. No.: B1366988
CAS No.: 92241-87-7
M. Wt: 196.16 g/mol
InChI Key: HBEDVMJPLSCWPI-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitrobenzamide is an aromatic amide derivative characterized by a methoxy (-OCH₃) group at the 3-position and a nitro (-NO₂) group at the 4-position of the benzene ring, with a carboxamide (-CONH₂) substituent. For instance, 4-Methoxy-3-nitrobenzamide (CAS 10397-58-7) shares a similar backbone but differs in substituent positions, highlighting the importance of regiochemistry in its properties . Related compounds, such as 3-Methoxy-4-nitrobenzoic acid, demonstrate its utility as a precursor in synthesizing dyes, pharmaceuticals, and specialty chemicals .

Preparation Methods

Synthesis from 3-Methoxy-4-nitrobenzoic Acid via Acyl Chloride Intermediate

This is the most common and well-documented method for preparing 3-Methoxy-4-nitrobenzamide. The process involves two key steps:

  • Step 1: Formation of Acyl Chloride
    3-Methoxy-4-nitrobenzoic acid is reacted with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in tetrahydrofuran (THF) at low temperature (0°C to 20°C). This converts the carboxylic acid into the corresponding acyl chloride intermediate.

  • Step 2: Amide Formation
    The acyl chloride is then treated with ammonia gas or an ammonia solution in THF at 0°C, leading to the formation of this compound as a precipitate. The reaction mixture is typically stirred overnight at room temperature to ensure complete conversion.

Reaction Scheme:

$$
\text{3-Methoxy-4-nitrobenzoic acid} \xrightarrow[\text{DMF}]{\text{Oxalyl chloride, THF, 0°C}} \text{3-Methoxy-4-nitrobenzoyl chloride} \xrightarrow[\text{THF, 0°C}]{\text{NH}_3} \text{this compound}
$$

Key Data from Literature:

Parameter Details
Starting Material 3-Methoxy-4-nitrobenzoic acid (11.52 g)
Solvent THF (tetrahydrofuran)
Reagents Oxalyl chloride (5.6 mL), DMF (catalytic)
Temperature (Step 1) 0°C to room temperature
Reaction Time (Step 1) 1 hour
Ammonia Treatment NH3 gas bubbled for 10 min at 0°C
Reaction Time (Step 2) Stirred overnight at room temperature
Yield 88% isolated yield, additional 9% recovered from filtrate
Physical State Yellow solid
Purification Filtration, washing with water

This method provides a high yield and purity of this compound and is suitable for laboratory and potentially industrial scale synthesis.

Alternative Amidation via Direct Coupling

Another approach involves direct amidation of 3-methoxy-4-nitrobenzoic acid with ammonia or amines under activating conditions such as carbodiimides or acid chlorides generated in situ. However, specific details on direct amidation without isolation of the acyl chloride intermediate are less commonly reported for this compound but are known in benzamide chemistry generally.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

    Reduction: 3-Methoxy-4-aminobenzamide.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

3-Methoxy-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Structural Analogs

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

  • Structure : Features a bromine atom at the 4-position and a nitro group at the 2-position, with a methoxy group at the 4-position of the aniline moiety.

4-Nitro-N-(3-nitrophenyl)benzamide

  • Structure : Contains nitro groups at both the 4-position (benzamide) and 3-position (aniline).
  • Key Differences : The additional nitro group increases electron-withdrawing effects, reducing solubility in polar solvents compared to 3-Methoxy-4-nitrobenzamide .

N-(3-Chlorophenethyl)-4-nitrobenzamide

  • Structure : Substitutes the methoxy group with a 3-chlorophenethylamine moiety.
  • Key Differences : The chlorinated alkyl chain introduces hydrophobicity, making this compound more lipid-soluble than this compound .

Functional Group Variations

3-Methoxy-4-nitrobenzoic Acid

  • Structure : Replaces the amide (-CONH₂) group with a carboxylic acid (-COOH).

3-Methoxy-4-nitrobenzohydrazide

  • Structure : Substitutes the amide with a hydrazide (-CONHNH₂) group.
  • Key Differences : The hydrazide group enables chelation with metal ions, a property absent in the parent amide compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility Melting Point (°C)
This compound C₈H₈N₂O₄ 196.16 Moderate in DMSO, low in water Not reported
4-Methoxy-3-nitrobenzamide C₈H₈N₂O₄ 196.16 Soluble in ethanol, acetone 164–167
3-Methoxy-4-nitrobenzoic Acid C₈H₇NO₅ 197.15 Soluble in hot water, ethanol 295
4-Nitro-N-(3-nitrophenyl)benzamide C₁₃H₉N₃O₅ 287.23 Insoluble in water, soluble in DMF Not reported

Biological Activity

3-Methoxy-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article provides an in-depth review of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure:
this compound features a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a benzamide structure. The presence of these functional groups is critical for its biological activity.

Mechanism of Action:
The nitro group in this compound can undergo bioreduction in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular components such as proteins and nucleic acids, potentially disrupting normal cellular functions. This mechanism is vital for understanding the compound's therapeutic potential and safety profile.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens. Research indicates that compounds with similar structures exhibit significant antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity Against E. coli

CompoundConcentration (µg/mL)Zone of Inhibition (mm)
This compound5015
10022
Streptomycin (Standard)5020
10030

Note: The data demonstrates that increasing concentrations of this compound correlate with increased antibacterial activity .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. For instance, it has shown moderate cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

In vitro studies demonstrated that this compound exhibited an IC50 value of approximately 21.8 µM against breast cancer cell lines, indicating its potential as an antitumor agent. Further investigations into formulation strategies, such as using lipid nanoparticles for delivery, have shown promise in enhancing its cytotoxic effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related nitro-substituted benzamides is useful.

Table 2: Comparative Biological Activity of Nitro-Benzamides

CompoundAntimicrobial Activity (Zone of Inhibition)Anticancer Activity (IC50 µM)
This compoundModerate (15-22 mm)21.8
N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamideSignificant (18-25 mm)12.4
Other Nitro-BenzamidesVariableVaries widely

This comparison highlights that while all compounds exhibit some level of biological activity, variations in structure significantly influence their efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methoxy-4-nitrobenzamide?

A common approach involves coupling 3-Methoxy-4-nitrobenzoic acid (CAS 5081-36-7) with an appropriate amine using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). For example, analogous benzamide syntheses employ coupling reactions at low temperatures (-50°C) to minimize side reactions . Intermediate preparation may require nitration of 3-methoxybenzoic acid derivatives under controlled conditions (e.g., using nitric acid and sulfuric acid) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify methoxy (-OCH3_3), nitro (-NO2_2), and amide (-CONH-) groups. Chemical shifts for aromatic protons typically appear between δ 6.8–8.5 ppm .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C8_8H8_8N2_2O4_4: calculated 196.05 g/mol).
  • Melting Point : Reported ranges (e.g., 191–194°C for the related 4-Methoxy-3-nitrobenzoic acid) validate purity .

Q. How should researchers purify this compound?

Recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) effectively removes unreacted starting materials. Analogous compounds are purified via sequential washing with dichloromethane and cold water .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature Control : Lower temperatures (-50°C) reduce hydrolysis of reactive intermediates like acyl chlorides .
  • Catalyst Screening : Evaluate alternative coupling agents (e.g., HATU or EDCI) to enhance efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of nitroaromatic intermediates .
  • Stoichiometry : A 1.2:1 molar ratio of acylating agent to amine minimizes side reactions .

Q. What strategies resolve contradictions in spectral data during structural confirmation?

Cross-validate using complementary techniques:

  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm1^{-1}) and nitro group asymmetry (~1520 cm1^{-1}).
  • X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., methoxy positioning) by comparing with crystallographic data of analogous benzamides .
  • Computational Chemistry : Compare experimental 13C^{13}\text{C} NMR shifts with density functional theory (DFT)-calculated values .

Q. How do electronic effects of nitro and methoxy groups influence reactivity?

The electron-withdrawing nitro group deactivates the benzene ring, directing electrophilic substitution to the meta position relative to itself. Conversely, the methoxy group donates electron density via resonance, activating the ring at ortho/para positions. This interplay impacts regioselectivity in further functionalization (e.g., halogenation or reduction) .

Q. What computational methods support the analysis of this compound?

  • Molecular Dynamics (MD) : Simulate solvation effects on stability.
  • Docking Studies : Predict binding affinity if the compound is explored for biological activity (e.g., enzyme inhibition).
  • Thermodynamic Calculations : Estimate reaction enthalpies for nitration or amidation steps using software like Gaussian .

Properties

IUPAC Name

3-methoxy-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEDVMJPLSCWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453833
Record name 3-methoxy-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92241-87-7
Record name 3-methoxy-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-4-nitrobenzamide
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-Methoxy-4-nitrobenzamide
3-Methoxy-4-nitrobenzamide

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